N-(2-methoxy-2-(3-methoxyphenyl)ethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide
Description
“N-(2-methoxy-2-(3-methoxyphenyl)ethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide” is a complex organic compound that belongs to the class of carboxamides. This compound features a cyclopentane ring substituted with a thiophene group and a methoxyphenyl ethyl group. Such compounds are often of interest in medicinal chemistry due to their potential biological activities.
Properties
IUPAC Name |
N-[2-methoxy-2-(3-methoxyphenyl)ethyl]-1-thiophen-2-ylcyclopentane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO3S/c1-23-16-8-5-7-15(13-16)17(24-2)14-21-19(22)20(10-3-4-11-20)18-9-6-12-25-18/h5-9,12-13,17H,3-4,10-11,14H2,1-2H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYZLAHWXMMBPFX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(CNC(=O)C2(CCCC2)C3=CC=CS3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(2-methoxy-2-(3-methoxyphenyl)ethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide” typically involves multiple steps:
Formation of the Cyclopentanecarboxamide Core: This can be achieved through the reaction of cyclopentanone with an amine under reductive amination conditions.
Introduction of the Thiophene Group: This step might involve a cross-coupling reaction, such as a Suzuki or Stille coupling, to attach the thiophene ring to the cyclopentane core.
Attachment of the Methoxyphenyl Ethyl Group: This can be done through a Friedel-Crafts alkylation or a similar electrophilic aromatic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The methoxy groups can undergo oxidation to form corresponding aldehydes or acids.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The thiophene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like bromine or chlorine for halogenation.
Major Products
Oxidation: Formation of methoxybenzaldehyde or methoxybenzoic acid.
Reduction: Formation of the corresponding amine.
Substitution: Formation of halogenated thiophene derivatives.
Scientific Research Applications
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: As a probe to study biological pathways involving carboxamides.
Medicine: Potential therapeutic applications due to its structural similarity to known bioactive compounds.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action for this compound would depend on its specific biological target. Generally, carboxamides can interact with proteins or enzymes, potentially inhibiting their activity or altering their function. The methoxyphenyl and thiophene groups could enhance binding affinity through hydrophobic interactions or π-π stacking.
Comparison with Similar Compounds
Similar Compounds
- N-(2-methoxy-2-phenylethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide
- N-(2-methoxy-2-(4-methoxyphenyl)ethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide
Uniqueness
The unique combination of the methoxyphenyl ethyl group and the thiophene ring in “N-(2-methoxy-2-(3-methoxyphenyl)ethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide” may confer distinct biological activities or chemical properties not observed in similar compounds.
Biological Activity
N-(2-methoxy-2-(3-methoxyphenyl)ethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide, a synthetic organic compound, has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical characteristics:
- Molecular Formula : CHNOS
- Molecular Weight : 359.5 g/mol
- CAS Number : 1705972-88-8
Structural Features
The structure of this compound includes:
- A cyclopentanecarboxamide backbone.
- Methoxy groups that enhance lipophilicity and biological activity.
- A thiophene ring, which is often associated with various biological activities.
Anticancer Properties
Research indicates that compounds with similar structural motifs exhibit significant anticancer activity. For instance, the inhibition of heat shock protein 90 (Hsp90) has been linked to compounds containing thiophene and methoxyphenyl groups. Hsp90 is crucial for the stabilization of several oncoproteins; thus, its inhibition can lead to cancer cell apoptosis.
Case Study: Hsp90 Inhibition
A study demonstrated that analogs of this compound effectively inhibited Hsp90 in various cancer cell lines, leading to reduced cell viability and increased apoptosis rates. The structure-activity relationship (SAR) analysis highlighted that modifications in the methoxy groups significantly influenced potency.
Antiviral Activity
Preliminary studies suggest that this compound may also exhibit antiviral properties. The compound's mechanism could involve inhibition of host kinases like AAK1 and GAK, which are implicated in viral replication processes. In vitro studies have shown promising results against viruses such as dengue virus (DENV) .
Case Study: Antiviral Efficacy
In an investigation involving human primary monocyte-derived dendritic cells (MDDCs), this compound demonstrated significant antiviral efficacy against DENV without apparent cytotoxicity. The results indicated that the compound could modulate host cell pathways to inhibit viral replication effectively .
Antimicrobial Properties
While primarily studied for anticancer and antiviral activities, some analogs have also shown antimicrobial effects. These findings warrant further exploration into the compound's potential as an antimicrobial agent.
Structure-Activity Relationship (SAR)
The SAR studies for this compound reveal critical insights into how modifications can enhance biological activity:
| Modification | Effect on Activity |
|---|---|
| Increase in methoxy substitutions | Enhanced lipophilicity and cellular uptake |
| Alteration of thiophene position | Variation in binding affinity to target proteins |
| Cyclopentane ring modifications | Potential changes in metabolic stability |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized?
- Methodology : Multi-step organic synthesis typically involves coupling cyclopentanecarboxylic acid derivatives with substituted ethylamine precursors. Key steps include:
- Amide bond formation : Use coupling agents like EDC/HOBt or DCC in anhydrous solvents (e.g., DCM or DMF) under nitrogen .
- Optimization : Monitor reaction progress via TLC or LC-MS. Adjust temperature (e.g., 0–25°C for sensitive intermediates) and solvent polarity to improve yield .
- Critical Parameters : Purification via column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water mixtures) ensures high purity.
Q. Which spectroscopic and crystallographic methods are most effective for characterizing its structure?
- Spectroscopy :
- NMR : ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) to confirm substituent connectivity and stereochemistry.
- IR : Validate carbonyl (C=O, ~1650–1700 cm⁻¹) and ether (C-O, ~1100–1250 cm⁻¹) groups .
- Crystallography :
- XRD : Single-crystal X-ray diffraction using SHELX programs (e.g., SHELXL for refinement) to resolve 3D conformation. Hydrogen bonding and torsional angles are critical for validating molecular geometry .
Q. What preliminary in vitro assays are appropriate to assess its biological activity?
- Screening Models :
- Enzyme inhibition : Fluorescence-based assays (e.g., kinase or protease targets) with IC₅₀ determination.
- Cell viability : MTT assays in cancer (e.g., HeLa, MCF-7) or neuronal (e.g., SH-SY5Y) cell lines to evaluate cytotoxicity .
- Data Interpretation : Compare dose-response curves and use positive controls (e.g., cisplatin for anticancer studies) to validate activity thresholds.
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to improve its pharmacological profile?
- Approach :
- Analog Synthesis : Modify substituents (e.g., methoxy groups, thiophene rings) to assess impact on bioactivity .
- Activity Comparison :
| Substituent Modification | Bioactivity Trend |
|---|---|
| 3-Methoxy → 4-Methoxy (phenyl) | Reduced neuroprotective activity |
| Thiophene → Furan (heterocycle) | Increased solubility, lower cytotoxicity |
- Computational Tools : Use QSAR models (e.g., CoMFA) to predict binding affinities .
Q. What strategies resolve contradictions in biological activity data across experimental models?
- Troubleshooting :
- Assay Variability : Standardize protocols (e.g., cell passage number, serum concentration) .
- Metabolic Stability : Perform liver microsome assays to identify metabolite interference .
- Cross-Validation : Compare in vitro results with ex vivo tissue models (e.g., rat hippocampal slices for neuroprotection) .
Q. How can molecular docking and dynamics simulations be applied to understand its interaction with target proteins?
- Protocol :
- Docking : Use AutoDock Vina or Schrödinger Suite to predict binding poses in ATP-binding pockets (e.g., kinases) .
- MD Simulations : Run 100-ns simulations (GROMACS/AMBER) to analyze ligand-protein stability and identify key residues (e.g., hydrophobic contacts with Phe residues) .
Q. What are the challenges in refining its crystal structure using XRD data, and how can SHELX tools address them?
- Challenges :
- Disorder : Resolve overlapping electron density for flexible side chains (e.g., methoxyethyl group) via PART commands in SHELXL .
- Twinned Data : Use TWIN/BASF commands for non-merohedral twinning.
Q. What in vivo models are suitable for evaluating its neuroprotective or anticancer potential?
- Neuroprotection :
- Transgenic Mice : APP/PS1 models for Alzheimer’s disease, with Morris water maze to assess cognitive improvement .
- Anticancer :
- Xenografts : Subcutaneous tumor models (e.g., HCT-116 colon cancer) with biweekly dosing (10–50 mg/kg, IP) .
- PK/PD Analysis : Measure plasma half-life (LC-MS/MS) and tissue distribution to optimize dosing regimens .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
